molecular formula C26H53NO3Si2 B13816537 Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-

Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-

Cat. No.: B13816537
M. Wt: 483.9 g/mol
InChI Key: SMIOUMBJWANLDB-KEIUHOJNSA-N
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Description

This compound (CAS: 55429-51-1; molecular formula: C₂₆H₅₃NO₃Si₂) is a silylated acetamide derivative featuring two trimethylsilyloxy (TMSO) groups attached to a branched heptadecadienyl chain. Its structure includes a 3,7-heptadecadienyl backbone, which introduces unsaturation (double bonds), and a dual TMSO substitution at the 1- and 2-positions of the chain.

Properties

Molecular Formula

C26H53NO3Si2

Molecular Weight

483.9 g/mol

IUPAC Name

N-[(4E,8E)-1,3-bis(trimethylsilyloxy)octadeca-4,8-dien-2-yl]acetamide

InChI

InChI=1S/C26H53NO3Si2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(30-32(6,7)8)25(27-24(2)28)23-29-31(3,4)5/h17-18,21-22,25-26H,9-16,19-20,23H2,1-8H3,(H,27,28)/b18-17+,22-21+

InChI Key

SMIOUMBJWANLDB-KEIUHOJNSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CC/C=C/C(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C

Canonical SMILES

CCCCCCCCCC=CCCC=CC(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- involves its interaction with specific molecular targets. The trimethylsilyl groups can protect reactive sites on molecules, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- with structurally related acetamides:

Compound Name Key Functional Groups Molecular Formula Applications/Properties Source
Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- Dual TMSO, heptadecadienyl chain C₂₆H₅₃NO₃Si₂ Likely intermediate for hydrophobic coatings or silicone-based polymers; limited bioactivity data
N-(2-(Trimethylsilyloxy)phenyl)acetamide (Compound 1 in ) Single TMSO, aromatic phenyl ring C₁₁H₁₇NO₂Si Intermediate in silylation reactions; characterized by ¹H/¹³C/²⁹Si NMR and X-ray analysis
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthyloxy, acetamide C₂₁H₁₈N₄O₂ Antimicrobial/anticancer evaluation; synthesized via Cu(I)-catalyzed click chemistry
U-51754 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) Dichlorophenyl, dimethylamino cyclohexyl C₁₇H₂₃Cl₂N₂O Opioid receptor agonist; regulated psychoactive substance

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s TMSO groups would exhibit strong Si-O-C stretches (~1250 cm⁻¹), similar to N-(2-(trimethylsilyloxy)phenyl)acetamide (1254 cm⁻¹ for C-O-Si) . Unlike nitro-substituted analogs (e.g., 6b, 6c in ), it lacks nitro group vibrations (~1500 cm⁻¹) .
  • NMR : The heptadecadienyl chain’s unsaturated bonds would result in distinct ¹H NMR signals (δ 5.0–5.5 ppm for allylic protons), contrasting with aromatic protons in triazole-containing analogs (δ 7.0–8.5 ppm) .
  • Lipophilicity: Dual TMSO groups likely increase logP compared to non-silylated analogs, enhancing membrane permeability but reducing aqueous solubility.

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